
4-nitro-1H-indole-3-carbaldehyde
Overview
Description
4-nitro-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C9H6N2O3 It is a heterocyclic aldehyde, characterized by the presence of a nitro group at the 4-position and an aldehyde group at the 3-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-nitro-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction between nitroethane and indole-3-carboxaldehyde. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or alkylating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Nitroindole-3-carboxylic acid.
Reduction: 4-Aminoindole-3-carboxaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
4-Nitro-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders and other medical conditions. The compound's structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug development.
Case Study: Kinase Inhibitors
Indazole derivatives, which can be synthesized from this compound, are gaining attention as potential kinase inhibitors. These compounds are being investigated for their ability to inhibit specific kinases that play roles in cancer progression and other diseases .
Development of Fluorescent Probes
The compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, facilitating studies on cellular dynamics and interactions.
Example: Cellular Imaging
Research has demonstrated that derivatives of this compound can be engineered to emit fluorescence under specific conditions, enabling the tracking of cellular events such as apoptosis or signaling pathways .
Organic Electronics
In the field of organic electronics, this compound is explored for its potential in developing organic semiconductors. These materials are essential for enhancing the performance of electronic devices like organic light-emitting diodes (OLEDs).
Performance Enhancement
Studies indicate that incorporating this compound into electronic materials improves charge transport properties and overall device efficiency .
Biochemical Research
This compound is also significant in biochemical studies, particularly concerning enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for investigating metabolic pathways.
Application in Enzyme Studies
Research has shown that derivatives of this compound can effectively inhibit certain enzymes, providing insights into their mechanisms and potential therapeutic targets .
Material Science
In material science, this compound is being studied for its unique optical and electronic properties. The compound's ability to form polymers or other advanced materials could lead to innovative applications across various industries.
Potential Applications
The exploration of this compound includes its use in creating materials with tailored properties for sensors, coatings, and other advanced applications .
Summary Table of Applications
Mechanism of Action
The precise mechanism of action for 4-nitro-1H-indole-3-carbaldehyde is not fully understood. it is believed to exert its effects by binding to the active sites of various enzymes, including cyclooxygenase-2, cytochrome P450, and thromboxane A2 synthase. This binding inhibits the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
- Indole-3-carboxaldehyde
- 5-Bromoindole-3-carboxaldehyde
- Indole-5-carbonitrile
- 5-Nitroindole
Comparison: 4-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For example, while indole-3-carboxaldehyde is primarily used in organic synthesis, the nitro group in this compound enhances its potential as an enzyme inhibitor and anticancer agent .
Biological Activity
4-Nitro-1H-indole-3-carbaldehyde is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant research findings.
This compound is an indole derivative characterized by a nitro group at the 4-position and an aldehyde functional group at the 3-position. Its chemical structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing complex organic molecules.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan, which is crucial for cancer research due to its role in regulating immune responses and tumor growth.
- Multicomponent Reactions : The compound can undergo C–C and C–N coupling reactions, facilitating the synthesis of various biologically active derivatives .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress .
- Antimicrobial Effects : It has shown efficacy against various microbial strains, highlighting its potential as an antimicrobial agent .
- Anticancer Potential : Research indicates that this compound may exert anticancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antioxidant Evaluation :
Compound DPPH IC50 (µM/ml) This compound 16 ± 0.8 BHA 11 ± 0.5 - Antimicrobial Studies :
-
Anticancer Activity :
Cell Line IC50 (µM) MDA-MB-231 7.2 ± 0.56 HepG2 11.0 ± 0.28
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-nitro-1H-indole-3-carbaldehyde, and how are they experimentally determined?
Answer: The compound has the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol . Key properties include:
- Melting point : >300°C (analogous to the 5-nitro isomer) .
- Spectral data : Use SMILES (O=CC1=CNC2=CC(N+[O-])=CC=C21) and InChI (1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H) for computational modeling .
- Structural analysis : X-ray crystallography (e.g., SHELX ) confirms the nitro group at the 4-position.
Methodology :
- Melting point : Determined via differential scanning calorimetry (DSC).
- Spectral characterization : Employ ¹H/¹³C NMR (δ ~10 ppm for aldehyde proton) and FT-IR (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).
Q. What synthetic routes are available for this compound, and how are yields optimized?
Answer: Synthesis typically involves direct nitration of 1H-indole-3-carbaldehyde. A method adapted from iodination protocols (e.g., 6-iodo derivative synthesis ) includes:
- Reagents : Nitric acid/sulfuric acid mixture at 0–5°C.
- Solvent : Dichloromethane or acetonitrile for controlled reactivity.
- Yield optimization : Use slow addition of nitrating agents and inert atmosphere to minimize byproducts (e.g., di-nitrated isomers).
Q. How can crystallographic data resolve discrepancies in reported bond angles for this compound?
Answer: Discrepancies arise from polymorphism or experimental resolution limits . Use SHELXL for refinement and ORTEP-3 for visualization:
- Key bond angles : Compare nitro group (C4-NO₂) torsion angles across datasets.
- Data reconciliation : Apply Hirshfeld surface analysis to assess intermolecular interactions influencing geometry.
Example : In analogous indole derivatives, deviations in C3-aldehyde bond angles (<2°) correlate with crystal packing forces .
Q. How should researchers address contradictions in spectral data between synthetic batches?
Answer: Contradictions may stem from residual solvents or tautomeric equilibria .
- Analytical steps :
- HPLC-MS : Detect impurities (e.g., unreacted indole or di-nitrated byproducts).
- Variable-temperature NMR : Identify tautomers (e.g., enol-aldehyde equilibrium).
- Case study : Inconsistent ¹³C NMR signals for the aldehyde carbon (~190 ppm) were traced to moisture content in DMSO-d₆ .
Mitigation : Standardize drying protocols and use high-purity deuterated solvents.
Q. What advanced computational methods predict the reactivity of this compound in nucleophilic substitution?
Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:
- Nitro group orientation : Affects electrophilicity at C3 (aldehyde) and C4 (nitro).
- Transition state analysis : Predicts regioselectivity in reactions with amines or thiols.
Validation : Compare computed activation energies (~25–30 kcal/mol) with experimental kinetic data .
Q. How does the nitro group influence the compound’s potential as a pharmacophore in drug discovery?
Answer: The nitro group enhances electron-deficient character , enabling:
- DNA intercalation : Via planar indole ring (studied in anticancer analogs) .
- Enzyme inhibition : Nitro acts as a hydrogen-bond acceptor (e.g., in kinase binding pockets).
Methodology :
- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1ATP for ATP-binding sites).
- SAR analysis : Compare with 4-hydroxy or 4-methoxy analogs .
Data Contradiction Analysis Framework
Issue | Tool/Method | Reference |
---|---|---|
Polymorphism | X-ray powder diffraction | |
Tautomerism | VT-NMR, DFT | |
Impurity detection | HPLC-MS |
Properties
IUPAC Name |
4-nitro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVTWQTGQAMMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455000 | |
Record name | 4-Nitroindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-11-4 | |
Record name | 4-Nitroindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitroindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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